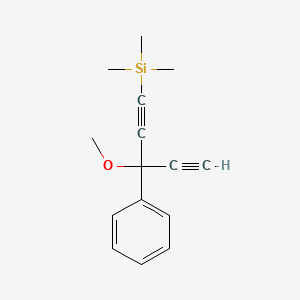![molecular formula C10H8BrIN2S B15164966 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide CAS No. 480422-89-7](/img/structure/B15164966.png)
6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide is a chemical compound with the molecular formula C10H7BrN2S.HI. It is known for its unique structure, which includes a bromine atom, an indeno-thiazole ring, and an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide typically involves the reaction of 6-bromoindeno[1,2-D]thiazole with an amine source under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted indeno-thiazole compounds .
Applications De Recherche Scientifique
6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4H-indeno[1,2-D]thiazol-2-amine
- 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydrochloride
- 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine sulfate
Uniqueness
6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide stands out due to its unique combination of a bromine atom, an indeno-thiazole ring, and an amine group
Propriétés
Numéro CAS |
480422-89-7 |
|---|---|
Formule moléculaire |
C10H8BrIN2S |
Poids moléculaire |
395.06 g/mol |
Nom IUPAC |
6-bromo-4H-indeno[1,2-d][1,3]thiazol-2-amine;hydroiodide |
InChI |
InChI=1S/C10H7BrN2S.HI/c11-6-1-2-7-5(3-6)4-8-9(7)13-10(12)14-8;/h1-3H,4H2,(H2,12,13);1H |
Clé InChI |
LEYKJAWHLXUGBD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)Br)C3=C1SC(=N3)N.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


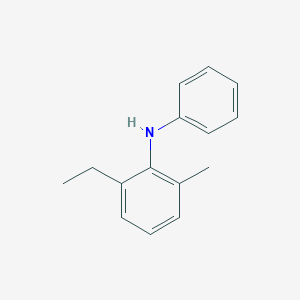
![Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-](/img/structure/B15164898.png)
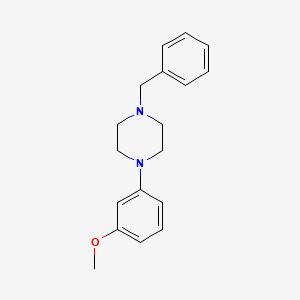
![(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid](/img/structure/B15164907.png)
![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
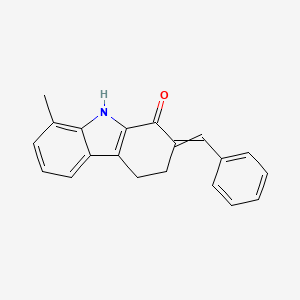
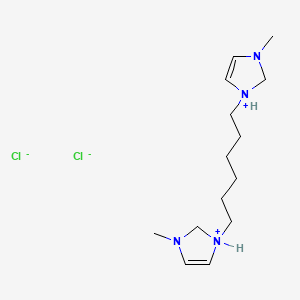
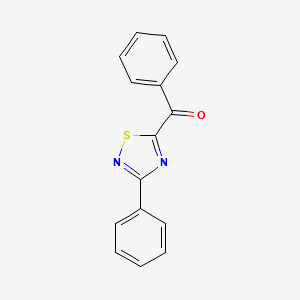
![Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]-](/img/structure/B15164943.png)
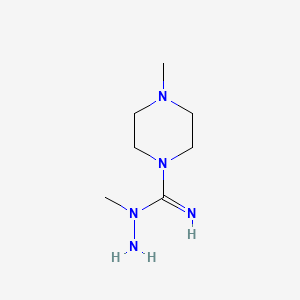
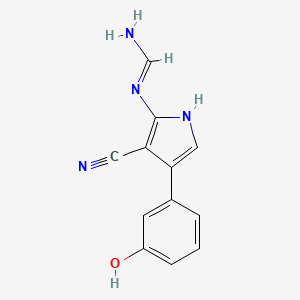
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
